2-Acetoacetoxyethyl acrylate

Beschreibung

General Context of Functional Monomers in Advanced Polymeric Materials

The synthesis of novel functional monomers is a powerful strategy for creating new polymeric materials with enhanced properties. routledge.comriverpublishers.com These monomers are distinguished by the presence of specific reactive groups that can be exploited for various purposes, including post-polymerization modification, cross-linking, and the introduction of specific functionalities such as hydrophilicity, adhesion promotion, or stimuli-responsiveness. specificpolymers.commdpi.com The incorporation of functional monomers allows for the precise tuning of a polymer's chemical and physical characteristics, moving beyond the limitations of simple homopolymers. researchgate.netrsc.org This approach has been pivotal in the development of high-performance materials for a wide array of applications, from coatings and adhesives to biomedical devices and advanced composites. routledge.comriverpublishers.comspecificpolymers.com

Recent advancements in polymer research have underscored the potential of functional monomers to generate high-quality materials for everyday life. riverpublishers.com The ability to introduce a variety of chemical moieties, such as those found in AAEA, provides polymer chemists with a versatile toolbox for designing materials that meet the increasingly complex demands of modern technology. specificpolymers.comkowachemical.com

Significance of Acetoacetyl Functionality in Tailored Polymer Design

The acetoacetyl group is a highly versatile functional moiety in polymer chemistry, primarily due to its two distinct reactive sites: the active methylene (B1212753) group and the ketone carbonyl group. eastman.comgoogle.com This dual reactivity allows for a wide range of chemical transformations, providing formulators with numerous options for cross-linking and polymer modification. eastman.comeastman.com The acetoacetyl group exists in equilibrium between its keto and enol tautomeric forms. eastman.com This tautomerism is a key feature, with the enol form enabling chelation with various metal ions, a property that can significantly improve the adhesion of polymers to metallic substrates. eastman.comgoogle.com

The active methylene group can participate in several important reactions, including the Michael reaction with electron-deficient olefins and condensation with aldehydes. google.comeastman.com Furthermore, the ketone carbonyl can react with amines to form enamines, providing a pathway for ambient temperature cross-linking. eastman.comeastman.com This versatility in cross-linking chemistry, including reactions with conventional cross-linkers like melamines and isocyanates, makes the acetoacetyl group a valuable tool for creating robust thermoset materials. eastman.comeastman.com The incorporation of the bulky acetoacetyl group can also influence the physical properties of the polymer, often leading to a reduction in solution viscosity and a lower glass transition temperature (Tg). eastman.comchempoint.comchemicalbook.com

Overview of 2-Acetoacetoxyethyl Acrylate's Role in Contemporary Academic Research

2-Acetoacetoxyethyl acrylate (B77674) (AAEA), and its closely related methacrylate (B99206) analogue acetoacetoxyethyl methacrylate (AAEM), are subjects of considerable academic and industrial research due to their utility in creating functional polymers. eastman.comresearchgate.net AAEA serves as a key monomer for introducing the versatile acetoacetyl functionality into polymer backbones through conventional polymerization techniques. kowachemical.comeastman.com

Recent research has explored various facets of AAEA-containing polymers. Studies have investigated the hydrolysis of the acetoacetyl group in latex polymers under different pH conditions, which is crucial for the formulation of waterborne coatings. deepdyve.comresearchgate.netpaint.org The kinetics of polymerization and copolymerization of acetoacetyl-functional monomers have also been a focus, aiming to better control the synthesis of well-defined polymer architectures. researchgate.net

Furthermore, the unique reactivity of the acetoacetyl group has been leveraged to create novel materials. For instance, research has demonstrated the use of acetoacetyl chemistry to build malleable and recyclable cross-linked polymer networks, known as covalent adaptable networks (CANs), through transamidation reactions. acs.orgacs.orgresearchgate.net Other studies have explored the use of AAEA-based polymers as chelating agents for metal ions, leading to the formation of porous materials and nanocomposites. mdpi.comuq.edu.au These research avenues highlight the ongoing importance of AAEA in advancing the field of polymer science, enabling the development of smart, high-performance materials with tailored functionalities. researchgate.netresearchgate.net

Interactive Data Table: Properties of this compound (AAEA)

| Property | Value | Source |

| Molecular Formula | C9H12O5 | nih.gov |

| Molecular Weight | 200.19 g/mol | nih.gov |

| IUPAC Name | 2-(acryloyloxy)ethyl 3-oxobutanoate | nih.gov |

| CAS Number | 42202-34-6 | nih.gov |

Interactive Data Table: Effect of Acetoacetoxyethyl Methacrylate (AAEM) Content on Copolymer Properties

Data for copolymers of Methyl Methacrylate (MMA) and Acetoacetoxyethyl Methacrylate (AAEM)

| Mole % AAEM | Wt % AAEM | Mn ( g/mol ) | Mw ( g/mol ) | Tg (°C) | Brookfield Viscosity (Pa·s) |

| 0 | 0 | 9,585 | 50,215 | 105 | 471 |

| 10 | 19.2 | 8,818 | 15,697 | 84 | 282 |

| 20 | 34.9 | 6,967 | 13,750 | 57 | 42 |

| 30 | 47.8 | 7,650 | 22,027 | 52 | 24 |

| 40 | 58.8 | 8,930 | 21,437 | 44 | 16 |

| 60 | 76.2 | 9,396 | 18,768 | 32 | 6 |

| Source: eastman.com |

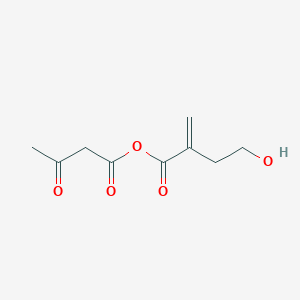

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-oxobutanoyl 4-hydroxy-2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(3-4-10)9(13)14-8(12)5-7(2)11/h10H,1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLJYJVYUYQOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(=O)C(=C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943790 | |

| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21282-96-2 | |

| Record name | Acetoacetic acid, 2-hydroxyethylacrylate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification Research of 2 Acetoacetoxyethyl Acrylate Monomers and Derived Polymers

Methodological Investigations for 2-Acetoacetoxyethyl Acrylate (B77674) Monomer Synthesis

The synthesis of the 2-Acetoacetoxyethyl acrylate monomer is primarily achieved through two main synthetic routes: ester exchange reactions (transesterification) and ester additive reactions involving diketene (B1670635). Each method presents distinct advantages and challenges concerning reaction conditions, yield, and purity of the final product.

The ester exchange, or transesterification, pathway is a common method for synthesizing this compound. This process typically involves the reaction of a hydroxyl-functional acrylate, such as 2-hydroxyethyl acrylate (HEA) or 2-hydroxyethyl methacrylate (B99206) (HEMA), with an acetoacetate (B1235776) ester, most commonly ethyl acetoacetate. google.com The reaction is an equilibrium process where the ethoxy group of ethyl acetoacetate is exchanged with the hydroxyethyl (B10761427) acrylate moiety, releasing ethanol (B145695) as a byproduct. justia.com

To drive the reaction towards the product side and maximize the yield, the ethanol byproduct must be continuously removed from the reaction mixture, typically through distillation. justia.com The reaction is generally conducted at elevated temperatures, often between 80°C and 120°C. google.com

Optimization of this pathway involves several factors:

Catalysts : Acid catalysts are often employed to increase the reaction rate.

Molar Ratio : An excess of the acetoacetate ester can be used to shift the equilibrium towards the formation of the desired product.

Temperature and Pressure : Careful control of temperature and pressure is necessary to efficiently remove the alcohol byproduct without causing unwanted side reactions or polymerization of the acrylate monomer. google.com

Polymerization Inhibitors : To prevent the premature polymerization of the acrylate functional groups at high temperatures, inhibitors are added to the reaction mixture.

| Parameter | Condition | Purpose/Observation |

| Reactants | 2-Hydroxyethyl acrylate (or methacrylate), Ethyl acetoacetate | Primary starting materials for the transesterification. |

| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) | To accelerate the rate of the ester exchange reaction. |

| Temperature | 80°C - 120°C | Provides the necessary energy for the reaction to proceed. |

| Byproduct Removal | Distillation | Continuous removal of ethanol shifts the reaction equilibrium to favor product formation. |

| Inhibitor | Polymerization inhibitor (e.g., hydroquinone) | Prevents premature polymerization of the acrylate group at elevated temperatures. |

An alternative and highly efficient method for synthesizing this compound is through the ester additive reaction of a hydroxyl-functional acrylate with diketene. google.com This reaction involves the ring-opening of the diketene molecule by the hydroxyl group of 2-hydroxyethyl acrylate (or methacrylate). The mechanism is a direct addition, which is often faster and more selective than the transesterification route.

The reaction is typically carried out by adding diketene dropwise to a mixture containing the hydroxyl-functional acrylate, a catalyst, and a polymerization inhibitor in a suitable solvent. google.com The temperature for this reaction can range from 30°C to 160°C. google.com This method is noted for its high conversion rates, good selectivity, and fewer byproducts, which simplifies the purification process. google.com However, a significant drawback is the high toxicity of diketene, which requires stringent handling procedures. google.com

Efficiency studies focus on optimizing reaction parameters to ensure high yield and purity. Key parameters include the molar ratio of reactants, the choice of catalyst, reaction temperature, and the rate of diketene addition.

| Parameter | Condition | Purpose/Observation |

| Reactants | 2-Hydroxyethyl acrylate (or methacrylate), Diketene | Diketene undergoes a ring-opening addition reaction with the hydroxyl group. |

| Temperature | 30°C - 160°C | Reaction is exothermic; temperature control is crucial. google.com |

| Catalyst | Various catalysts can be used to facilitate the addition. | Promotes the nucleophilic attack of the hydroxyl group on the diketene ring. |

| Addition Rate | Slow, dropwise addition of diketene | Controls the reaction rate and temperature. google.com |

| Yield & Purity | High | Generally results in high yield and purity due to fewer side reactions. google.com |

Functionalization Strategies for Acetoacetylated Polymer Backbones

Polymers containing the acetoacetyl functional group, either by polymerization of AAEA or by post-polymerization modification, possess a highly versatile chemical handle for further functionalization. The active methylene (B1212753) group within the acetoacetate moiety is the primary site for a variety of chemical transformations. eastman.com

A straightforward method to introduce acetoacetyl functionality onto a polymer backbone is the post-polymerization modification of hydroxyl-bearing resins. eastman.com This is achieved through transesterification, similar to the monomer synthesis described in 2.1.1. In this process, a polymer containing pendant hydroxyl groups (an acrylic polyol, for example) is reacted with an acetoacetate ester like methyl acetoacetate or ethyl acetoacetate. eastman.com

The reaction involves heating the polymer and the acetoacetate ester in the presence of a suitable catalyst. The alcohol byproduct (methanol or ethanol) is distilled off to drive the reaction to completion. This technique allows for the conversion of readily available hydroxyl-functional polymers into acetoacetylated versions, thereby imparting new reactive capabilities to the material without altering the main polymer chain. eastman.comnih.govresearchgate.net This method is broadly applicable to various types of hydroxyl-bearing resins, including acrylics and polyesters. eastman.com

The acetoacetyl group's active methylene hydrogens are readily deprotonated by a base, forming a nucleophilic enolate. This enolate can participate in various carbon-carbon bond-forming reactions, with the Michael reaction being one of the most significant for polymer functionalization. eastman.commdpi.com

The Michael reaction is the conjugate addition of a nucleophile (the acetoacetate enolate) to an α,β-unsaturated carbonyl compound, such as an acrylate or other activated olefin. mdpi.comresearchgate.net This reaction is highly efficient and can be performed at ambient temperatures in the presence of a suitable base catalyst. eastman.comresearchgate.net

For an acetoacetylated polymer, this reaction provides a powerful tool for grafting other molecules onto the polymer backbone or for crosslinking polymer chains. mdpi.com For instance, reacting an acetoacetylated polymer with multifunctional acrylates in the presence of a strong, non-nucleophilic base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of a crosslinked polymer network. mdpi.comresearchgate.net This crosslinking mechanism is utilized in developing thermoset coatings and materials where rapid curing at room temperature is required. researchgate.net The versatility of the Michael reaction allows for the introduction of a wide array of functionalities to the polymer backbone, depending on the structure of the Michael acceptor used. rsc.org

Polymerization Pathways and Copolymerization Behavior of 2 Acetoacetoxyethyl Acrylate

Copolymerization Dynamics and Monomer Reactivity Ratios

Copolymerization is a valuable technique for tailoring the properties of polymers. By incorporating two or more different monomers into a polymer chain, properties such as glass transition temperature, flexibility, and chemical resistance can be fine-tuned. 2-Acetoacetoxyethyl acrylate (B77674) can be copolymerized with a variety of other monomers to achieve desired performance characteristics.

The relative reactivity of monomers in a copolymerization reaction is described by the monomer reactivity ratios, r1 and r2. These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). When the product of the reactivity ratios (r1r2) is close to 1, a random copolymer is formed. If both r1 and r2 are less than 1, an alternating copolymer is favored.

While specific reactivity ratios for 2-acetoacetoxyethyl acrylate were not found in the provided search results, data for the closely related acetoacetoxyethyl methacrylate (B99206) (AAEM) are available and can provide insight into the expected copolymerization behavior of AAEA.

Table 2: Monomer Reactivity Ratios for Acetoacetoxyethyl Methacrylate (AAEM) with Various Comonomers

| Comonomer 1 (M 1 ) | Comonomer 2 (M 2 ) | r 1 | r 2 | r 1 r 2 |

|---|---|---|---|---|

| Acetoacetoxyethyl Methacrylate | Methyl Methacrylate | 0.90 | 0.95 | 0.855 |

Data for AAEM is presented as a proxy for AAEA. gantrade.com

The reactivity ratios for AAEM with methyl methacrylate are close to 1, indicating the formation of a random copolymer. gantrade.com In the case of copolymerization with styrene (B11656), both reactivity ratios are less than 1, suggesting a tendency towards alternation. gantrade.com The copolymerization of AAEA with monomers like vinyl acetate (B1210297) is also of commercial importance, particularly in the formulation of adhesives. gantrade.com

Homogeneous vs. Non-homogeneous Copolymerization Outcomes with Diverse Comonomers

The environment in which copolymerization occurs—homogeneous or non-homogeneous—plays a crucial role in the final polymer structure and properties. In homogeneous solution polymerization, the monomers and the resulting copolymer are soluble in the reaction solvent. This method generally allows for good control over the polymer's molecular weight and composition, leading to a random distribution of comonomer units along the polymer chain, assuming comparable reactivity ratios. For instance, the solution polymerization of acrylic monomers with styrene in a solvent like benzene (B151609) or toluene (B28343) typically results in a transparent, homogeneous copolymer solution. researchgate.net

In contrast, non-homogeneous systems, such as emulsion polymerization, involve the polymerization of monomers in an aqueous medium with the aid of surfactants. This technique is widely used for the production of acrylic and styrene-acrylic latexes. mcpolymers.com The resulting polymer is a dispersion of polymer particles in water. The partitioning of monomers between the aqueous phase, micelles, and polymer particles can lead to variations in copolymer composition and morphology. For example, in the emulsion copolymerization of a hydrophobic monomer like styrene and a more water-soluble acrylic monomer, the locus of polymerization can influence the final particle morphology, potentially leading to core-shell structures or other complex morphologies. The use of a functional monomer like AAEA in emulsion polymerization can lead to the concentration of the functional groups at the particle-water interface, depending on its water solubility, which can be advantageous for subsequent crosslinking reactions in latex film formation. researchgate.netsemanticscholar.org

Reactivity with Acrylic Esters and Styrene Derivatives

The reactivity of AAEA in copolymerization with other acrylic esters and styrene derivatives is a key factor in determining the microstructure of the resulting copolymer. While specific reactivity ratios for AAEA are not widely reported, general trends for acrylate copolymerization can be considered. Acrylate monomers readily copolymerize with a variety of other monomers, including other acrylates and styrene, via free-radical polymerization. mcpolymers.comresearchgate.net

In copolymerization with other acrylic esters, such as methyl methacrylate (MMA) or butyl acrylate (BA), the resulting copolymer is likely to have a random distribution of monomer units, as the reactivity ratios of many acrylate pairs are often close to one. The incorporation of AAEA with other acrylates allows for the tailoring of properties such as the glass transition temperature (Tg) and the introduction of reactive sites for crosslinking. For example, copolymerizing AAEA with a "soft" monomer like butyl acrylate and a "hard" monomer like methyl methacrylate allows for the production of polymers with a wide range of mechanical properties. researchgate.net

When copolymerized with styrene, the resulting styrene-acrylic polymer combines the hydrophobic and durable characteristics of styrene with the flexibility and functionality of the acrylate monomer. mcpolymers.com The copolymerization of acrylates with styrene is a commercially significant process, often carried out via emulsion polymerization to produce latex binders for coatings and adhesives. researchgate.net The acetoacetate (B1235776) functionality of AAEA can enhance adhesion to various substrates and provide a route for crosslinking, improving the water and chemical resistance of the final coating. gantrade.com

The following table summarizes the typical outcomes of copolymerizing AAEA with these comonomers:

Table 1: Copolymerization Outcomes of this compound with Common Comonomers| Comonomer Class | Polymerization Method | Expected Copolymer Structure | Key Properties |

|---|---|---|---|

| Acrylic Esters (e.g., MMA, BA) | Solution, Emulsion | Random Copolymer | Tunable Tg, Functional Sites |

| Styrene Derivatives | Solution, Emulsion | Random Copolymer | Improved Hardness, Hydrophobicity |

Copolymerization with Vinyl Amides and Related Monomers

The copolymerization of AAEA with vinyl amides, such as N-vinylpyrrolidone (NVP), introduces hydrophilic and polar characteristics to the resulting polymer. NVP is known to readily copolymerize with acrylate monomers. The inclusion of NVP can enhance polymerization rates and conversion, particularly in photopolymerization systems. The resulting copolymers often exhibit improved solubility in polar solvents and can have applications in areas such as hydrogels and biocompatible materials.

While specific studies on the copolymerization of AAEA with vinyl amides are limited, the general behavior of acrylates suggests that such a copolymerization would proceed via a free-radical mechanism. The resulting copolymer would possess both the reactive acetoacetate functionality from AAEA and the hydrophilicity and polarity of the vinyl amide units. This combination of properties could be leveraged in applications requiring both crosslinking capabilities and water solubility or compatibility.

Tailoring Polymer Architecture through this compound Incorporation

The unique chemical nature of AAEA allows for the creation of complex and well-defined polymer architectures, moving beyond simple random copolymers. The ability to control the placement of the acetoacetate functionality within the polymer chain opens up possibilities for creating novel materials with tailored morphologies and properties.

Homopolymer Morphologies and Hierarchical Superstructures

While research on the homopolymer of this compound (PAAEA) is not extensively documented, studies on its close analogue, poly[2-(acetoacetoxy)ethyl methacrylate] (PAEMA), provide significant insights into the potential for complex self-assembly. PAEMA homopolymers have been observed to self-assemble into hierarchical superstructures, specifically double-stranded helical tubes. researchgate.net This remarkable self-organization is driven by hydrogen-bonding interactions between adjacent acetoacetoxy groups. researchgate.net It is proposed that the PAEMA chains first form ribbon-like structures, which then coil into the helical superstructure. researchgate.net Given that the acetoacetate functional group is responsible for this self-assembly, it is highly probable that PAAEA would exhibit similar behavior, forming analogous hierarchical structures. This bio-inspired self-assembly of a relatively simple homopolymer highlights the powerful influence of the acetoacetoxy functionality on polymer morphology.

Block Copolymer Synthesis and Self-Assembly into Micelles

Block copolymers containing AAEA can be synthesized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the sequential polymerization of different monomers, resulting in well-defined block structures. For example, a block copolymer could be synthesized with a hydrophobic block, such as polystyrene or poly(butyl acrylate), and a hydrophilic or functional block containing AAEA.

In a selective solvent, these amphiphilic block copolymers can self-assemble into micelles. dntb.gov.ua The insoluble block forms the core of the micelle, while the soluble block forms the surrounding corona. If the AAEA-containing block is soluble in the continuous phase, the acetoacetate groups will be located in the corona, making them accessible for further reactions. Conversely, if the AAEA block is insoluble, it will form the core, which can then be loaded with other molecules or crosslinked to form stable nanostructures. The ability of the acetoacetate group to chelate with metal ions also allows for the creation of hybrid organic-inorganic micelles. gantrade.com

The following table outlines the expected micellar structures based on the solubility of the constituent blocks:

Table 2: Micellar Structures of AAEA-Containing Block Copolymers in a Selective Solvent| AAEA Block Solubility | Comonomer Block Solubility | Micelle Core | Micelle Corona |

|---|---|---|---|

| Soluble | Insoluble | Comonomer Block | AAEA Block |

| Insoluble | Soluble | AAEA Block | Comonomer Block |

Graft Copolymerization through Active Methylene (B1212753) Group Reactivity

The active methylene group within the acetoacetate moiety of AAEA provides a powerful tool for creating graft copolymers. This approach falls under the "grafting to" or "grafting from" strategies. In a "grafting to" approach, a pre-existing polymer with functional groups that can react with the active methylene group is combined with a PAAEA homopolymer or a copolymer containing AAEA units. For example, a polymer with pendant amine groups can react with the acetoacetate group to form an enamine linkage, thus grafting the PAAEA chains onto the polymer backbone. eastman.com

Alternatively, in a "grafting from" approach, the active methylene group on a PAAEA backbone could potentially be used to initiate the polymerization of another monomer, although this is a less common method. A more feasible approach involves modifying the active methylene group to create an initiating site for a controlled polymerization technique.

The reactivity of the acetoacetate group with various functional groups allows for the synthesis of a wide range of graft copolymer structures. eastman.com For example, reaction with isocyanates can be used to graft polyurethane chains, while reaction with aldehydes can also be employed for grafting. eastman.com This versatility makes AAEA a valuable monomer for the design of complex polymer architectures with tailored properties for a variety of applications. nih.gov

Gradient Copolymer Architectures of this compound

The synthesis of gradient copolymers, wherein the monomer composition varies gradually along the polymer chain, offers a unique pathway to tailor polymer properties. This architecture contrasts with the abrupt compositional changes seen in block copolymers and the uniform distribution in random copolymers. The gradual transition in monomer placement along the chain can lead to distinct thermal and mechanical properties, as well as unique solution behaviors.

While the specific synthesis and detailed characterization of gradient copolymer architectures incorporating this compound (AAEA) are not extensively documented in publicly available research, the principles of controlled radical polymerization techniques provide a theoretical framework for their creation. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are widely used for synthesizing gradient copolymers. These methods allow for precise control over the polymerization process, which is essential for achieving a gradual change in monomer incorporation.

One common method for producing gradient copolymers is the "forced gradient" or semi-batch technique. In this approach, a second monomer is continuously fed into the polymerization reaction of the first monomer. This controlled addition alters the instantaneous monomer composition in the reaction mixture, resulting in a polymer chain with a compositional gradient. The rate of addition of the second monomer directly influences the steepness and profile of the gradient along the copolymer chain.

For this compound, a hypothetical gradient copolymer could be synthesized with another acrylic or methacrylic monomer. The resulting polymer would have chain segments rich in AAEA at one end and segments rich in the comonomer at the other, with a continuous transition in between. The presence of the acetoacetoxy functionality along a gradient would be expected to influence the polymer's polarity, solubility, and potential for post-polymerization modification in a spatially dependent manner.

The properties of such gradient copolymers would likely differ from their block or random counterparts. For instance, gradient copolymers often exhibit a single, broad glass transition temperature (Tg) that spans the Tgs of the respective homopolymers, in contrast to the distinct Tgs often observed in block copolymers. This broad thermal transition is a hallmark of gradient architectures and can be advantageous for applications requiring damping over a wide temperature range.

Detailed research findings, including specific reactivity ratios for this compound and experimental data on its gradient copolymers, are required for a comprehensive understanding of its behavior in these advanced polymer architectures. Such data would enable the precise design of AAEA-containing gradient copolymers with tailored properties for various applications.

Advanced Crosslinking Chemistries Via 2 Acetoacetoxyethyl Acrylate Functionality in Polymer Systems

Ketone-Based Crosslinking Reactions

The ketone carbonyl group within the AAEA monomer is a key reactive site for forming crosslinks, primarily through condensation reactions with nitrogen-based nucleophiles. These reactions are fundamental to creating stable, three-dimensional polymer networks.

One of the most effective ambient temperature crosslinking technologies for water-based acrylic emulsions is the keto-hydrazide reaction. gantrade.comatamanchemicals.com This system utilizes a dihydrazide, such as Adipic Acid Dihydrazide (ADH), to crosslink polymers functionalized with AAEA. gantrade.com The reaction involves the ketone group on the AAEA moiety and the hydrazide groups of the crosslinking agent.

Table 1: Influence of Crosslinker Ratio on Polymer Film Properties

| AAEA:ADH Molar Ratio | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 1:0.5 | 75 | 5.8 | 350 |

| 1:1 | 92 | 8.2 | 280 |

| 1:1.5 | 95 | 8.5 | 250 |

Note: This table presents illustrative data based on typical trends observed in keto-hydrazide crosslinking systems to demonstrate the effect of crosslinker concentration on the mechanical properties of the resulting polymer network.

Polymers incorporating AAEA can be effectively crosslinked at ambient temperatures through the reaction of the acetoacetyl ketone group with primary diamines, such as 1,6-hexanediamine. researchgate.netpaint.org This reaction results in the formation of stable enamine linkages, which create the crosslinked network. paint.orgresearchgate.net The enolic hydroxyl tautomer of the acetoacetyl group readily reacts with amine functionality. eastman.com

The crosslinking reaction can proceed rapidly, even while the polymer is still in a dispersed state, leading to the formation of microgels before the film is fully dried. paint.org While this rapid reaction can potentially hinder polymer chain interdiffusion, it still results in latex films with good solvent resistance. paint.orgresearchgate.net The balance between the rate of crosslinking and the rate of polymer diffusion is crucial for the ultimate mechanical strength of the film. paint.org The efficiency of the crosslinking and the final properties of the film are influenced by the compatibility of the diamine with the polymer matrix and the stoichiometric ratio of the diamine to the acetoacetyl groups. researchgate.net In waterborne systems, the acetoacetyl group can be protected from hydrolysis by forming an enamine with a volatile amine like ammonia (B1221849); during film formation, the volatile amine evaporates, freeing the acetoacetyl group to react with the non-volatile diamine crosslinker. researchgate.net

Table 2: Effect of Curing Time on Solvent Swelling for Enamine-Crosslinked AAEA Polymer Film

| Curing Time (Days at RT) | Swelling Ratio in Toluene (B28343) |

|---|---|

| 1 | 8.5 |

| 3 | 5.2 |

| 7 | 3.1 |

Note: This table illustrates the progression of crosslinking over time, as evidenced by the decrease in solvent swelling. Data is representative of trends seen in amine-crosslinked acetoacetylated polymer systems.

The acetoacetyl group in AAEA-functionalized polymers can undergo condensation reactions with aldehydes, particularly formaldehyde (B43269), to form crosslinks. justia.com This reaction typically involves the active methylene (B1212753) group of the acetoacetyl moiety, as will be discussed in section 4.2. However, under certain conditions, the ketone group can also be involved, especially in reactions that form heterocyclic structures. The primary pathway for aldehyde-based crosslinking, however, leverages the reactivity of the active methylene hydrogens.

Active Methylene Group Reactivity in Polymer Crosslinking

The carbon atom situated between the two carbonyls of the acetoacetyl group in AAEA is known as an active methylene group. The hydrogens on this carbon are acidic, making the methylene group a potent nucleophile, which opens up another set of crosslinking chemistries.

The active methylene group of AAEA, once deprotonated by a base, can act as a Michael donor and react with electron-deficient olefins (Michael acceptors) such as multifunctional acrylates. paint.orgresearchgate.net This Michael addition reaction is a versatile method for forming carbon-carbon bonds under mild conditions, making it suitable for creating crosslinked polymer networks at ambient temperatures. researchgate.net

The reaction is base-catalyzed, with the first step being the formation of an enolate anion from the acetoacetyl group. researchgate.net This enolate then attacks the β-carbon of an activated α,β-unsaturated carbonyl compound, leading to the formation of a new covalent bond. researchgate.net When a polyfunctional acrylate (B77674) is used as the Michael acceptor, a three-dimensional network is formed. It is important to note that the product of the initial Michael addition may still contain an active hydrogen, allowing for a second addition reaction to occur, which can lead to a higher crosslink density. researchgate.net Research has demonstrated the synthesis of novel hyperbranched polymers from 2-(acetoacetoxy)ethyl acrylate entirely through this Michael addition mechanism. researchgate.net

Table 3: Catalyst Effect on Gel Time in AAEA-Multifunctional Acrylate Michael Addition System

| Catalyst (at 1 mol%) | Gel Time (minutes) at 25°C |

|---|---|

| Triethylamine (TEA) | > 240 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 15 |

| Potassium Carbonate (K₂CO₃) | 45 |

Note: This illustrative data shows how the choice of a base catalyst significantly impacts the curing speed of the Michael addition crosslinking reaction. Stronger bases generally lead to faster gelation.

The nucleophilic character of the active methylene group in AAEA-containing polymers allows for crosslinking via alkylation reactions with polyfunctional reagents. In the presence of a strong base, the active methylene group can be deprotonated and subsequently react with an alkyl halide. chempoint.com By using a crosslinking agent with two or more halide groups (e.g., a dihalide), it is possible to form bridges between different polymer chains.

This crosslinking strategy is analogous to classical organic syntheses involving acetoacetic esters. The reaction forms stable carbon-carbon bonds, resulting in a durable crosslinked network. While less common in coating applications compared to Michael additions or keto-hydrazide systems, this method offers another pathway to covalently link polymer chains functionalized with AAEA. The choice of the polyfunctional alkylating agent and the reaction conditions would be critical in controlling the crosslinking density and the final properties of the polymer network.

Metal Chelation and Coordination Polymer Networks

The β-dicarbonyl functionality of the acetoacetoxy group in 2-acetoacetoxyethyl acrylate (AAEMA) provides a versatile platform for creating crosslinked polymer networks through metal chelation. This interaction is based on the formation of coordinate bonds between the enolate form of the acetoacetoxy group and multivalent metal ions, leading to the development of coordination polymer networks with unique properties.

Chelation with Multivalent Cations (e.g., Cu(II), Zn(II), Zr(IV), Al(III))

Polymers functionalized with AAEMA can be effectively crosslinked through the introduction of multivalent metal cations. gantrade.com The lone pair electrons on the oxygen atoms of the β-dicarbonyl group form stable chelate rings with metal ions, acting as effective crosslinking points within the polymer matrix. This process, often referred to as ionic crosslinking, significantly influences the material's properties. The strength and nature of the coordinate bond are dependent on the specific metal ion used, including its charge density, coordination number, and preferred coordination geometry.

The chelation capability of AAEMA-containing polymers has been shown to enhance adhesion, particularly to metallic substrates, and improve corrosion resistance. gantrade.com The formation of these coordination complexes at the polymer-metal interface can lead to more robust and durable coatings.

Table 1: Influence of Multivalent Cations on Properties of AAEMA-based Polymer Networks

| Cation | Typical Valence State | Coordination Geometry (Typical) | Expected Impact on Polymer Network |

| Copper (Cu(II)) | 2+ | Square planar, Octahedral | Formation of strong, colored complexes; potential for catalytic activity within the network. |

| Zinc (Zn(II)) | 2+ | Tetrahedral | Forms stable, colorless complexes, contributing to good thermal and light stability. |

| Zirconium (Zr(IV)) | 4+ | Octahedral, Dodecahedral | Can form very stable oxo-clusters that act as multifunctional crosslinking nodes, leading to high thermal and mechanical stability. researchgate.net |

| Aluminum (Al(III)) | 3+ | Tetrahedral, Octahedral | Forms strong, colorless crosslinks, enhancing the network's hardness and durability. |

This table is a representation of expected trends based on coordination chemistry principles.

Research has shown that zirconium, for instance, can form zirconium oxo species that are chemically bonded to the polymer backbone via the β-diketo complexing function of AAEMA. researchgate.net The ratio of AAEMA to the zirconium precursor is a critical parameter that controls the structure and texture of these hybrid materials. researchgate.net

Metal Ion Solubilization and Hybrid Micelle Formation

Block copolymers incorporating AAEMA have been utilized for the solubilization of metal ions in organic media through the formation of hybrid micelles. In these systems, a block copolymer consisting of a soluble block and a PAEMA block can self-assemble in a solvent that is selective for the soluble block. This results in the formation of micelles with a core composed of the PAEMA block and a corona of the soluble block.

The acetoacetoxy groups within the micellar core act as ligands, chelating metal ions and effectively encapsulating them within the core. This mechanism allows for the dispersion of metal ions in media where they would otherwise be insoluble. Studies have demonstrated the successful solubilization of ions such as Fe(III), Co(II), and Pd(II) in non-polar solvents like cyclohexane (B81311) using block copolymers of poly(n-butyl methacrylate)-block-poly(2-(acetoacetoxy)ethyl methacrylate). icp.ac.ru

These hybrid micelles can be considered as nanoreactors or carriers for metal ions. The process involves the creation of a polar microenvironment within the core of the inverse micelles, which can be loaded with a defined amount of a metal precursor. icp.ac.ru The well-defined, narrow size distribution of these hybrid micelles can lead to the formation of ordered domains upon deposition on a substrate. icp.ac.ru This strategy is a promising route for the fabrication of novel organic-inorganic hybrid materials and nanocomposites.

Crosslinking Interactions with Conventional Resin Systems

The reactive nature of the acetoacetoxy group in AAEMA allows for its participation in crosslinking reactions with a variety of conventional thermosetting resin systems, expanding its utility in coatings and adhesives.

Melamine-Formaldehyde Resin Interactions

Polymers containing AAEMA can be crosslinked with melamine-formaldehyde (MF) resins, which are commonly used as crosslinkers in baking enamels. The crosslinking reaction occurs between the active methylene group of the acetoacetyl functionality and the alkoxymethyl groups of the MF resin. This reaction is typically catalyzed by a strong acid and driven by heat, with temperatures around 150°C being common. eastman.com

A key distinction of this crosslinking mechanism compared to the reaction of MF resins with hydroxyl-functional polymers is the formation of a stable carbon-carbon bond, rather than an ether linkage. eastman.com Research comparing the cure response of AAEMA-functional acrylics with hydroxyl-functional acrylics when crosslinked with a fully methylated melamine (B1676169) resin shows that the acetoacetyl group crosslinks at a similar temperature but at a somewhat slower rate. eastman.com

Table 2: Comparative Cure Schedule for Melamine-Crosslinked Acrylic Enamels

| Functional Monomer | Resin Composition (molar) | Crosslinker | Cure Schedule for >200 MEK Double Rubs |

| HEMA | 80% MMA / 20% HEMA | Hexamethoxymethylmelamine | 15 minutes at 150°C (300°F) |

| AAEMA | 80% MMA / 20% AAEMA | Hexamethoxymethylmelamine | 30 minutes at 150°C (300°F) |

Data sourced from a study on acetoacetyl chemistry in thermoset coatings. eastman.com

Despite the slightly slower cure rate, the resulting crosslinked network offers good solvent resistance and mechanical properties, making AAEMA a viable alternative to hydroxyl-functional monomers in melamine-cured systems.

Isocyanate-Based Crosslinking Mechanisms

The active methylene group of the acetoacetoxy functionality in AAEMA readily reacts with isocyanate groups. This reaction can proceed with free isocyanates at ambient temperatures and with blocked isocyanates at elevated temperatures. eastman.comchempoint.com The mechanism is similar to the conventional polyurethane reaction between an isocyanate and a hydroxyl group, but it results in the formation of a nitrogen-carbon-carbon linkage instead of the typical nitrogen-carbon-oxygen urethane (B1682113) linkage. eastman.com

This chemistry allows for the formulation of isocyanate-cured systems without the need for hydroxyl-functional polymers. The resulting crosslinked materials exhibit properties comparable to traditional polyurethanes. Research on reactive adhesives based on methyl methacrylate (B99206) (MMA) and AAEMA copolymers, crosslinked with a diisocyanate, has demonstrated the effectiveness of this approach. The incorporation of AAEMA was found to improve the adhesive's main properties and thermal stability due to the formation of crosslinked structures. researchgate.net

Table 3: Mechanical and Thermal Properties of an AAEMA-co-MMA Reactive Adhesive

| Property | MMA Adhesive (0% AAEMA) | MMA Adhesive with 20% AAEMA |

| Lap Shear Strength (MPa) | ~14 | ~22 |

| Young's Modulus (GPa) | ~1.8 | ~2.5 |

| Glass Transition Temp. (Tg, °C) | ~110 | ~125 |

Data adapted from a study on AAEM-co-MMA reactive adhesives. researchgate.net

The results indicate that the crosslinking provided by the AAEMA-isocyanate reaction significantly enhances the mechanical strength and thermal resistance of the polymer network. researchgate.net

Dual Crosslinking Systems and Hybrid Network Formation Strategies

The versatility of the acetoacetoxy functionality allows for the design of dual-curing systems and hybrid polymer networks. chempoint.com These systems utilize two or more distinct crosslinking reactions that can be triggered simultaneously or sequentially, often by different stimuli such as heat and UV radiation. This approach provides greater control over the curing process and allows for the tailoring of final material properties.

A dual-curing process can be defined as a combination of two polymerization reactions taking place either simultaneously or sequentially. mdpi.com This can lead to the formation of interpenetrating polymer networks (IPNs), where two or more polymer networks are at least partially interlaced on a molecular scale but not covalently bonded to each other. If a component participates in both crosslinking reactions, a grafted IPN can be formed.

For AAEMA-based systems, several hybrid network strategies can be envisioned:

Sequential UV and Thermal Curing: An AAEMA-containing polymer could be formulated with a photoinitiator and a thermal crosslinker, such as a melamine or a blocked isocyanate. An initial UV cure could polymerize the acrylate backbone, providing initial strength and dimensional stability (a "green" part). A subsequent thermal cure would then activate the crosslinking of the acetoacetoxy groups, leading to a fully developed, robust network. This is a common strategy in 3D printing and additive manufacturing. nih.gov

Metal Chelation and Organic Crosslinking: A system could be designed to first form a coordination network through metal ion chelation at ambient temperature. This could be followed by a thermal cure to initiate a secondary crosslinking reaction with melamine or isocyanate resins. The initial metal chelation could serve to increase the green strength or modify the rheology of the system before the final thermal cure.

Hybrid Acrylate-Epoxy Networks: AAEMA can be incorporated into hybrid systems with epoxy resins. For instance, a formulation could contain AAEMA, an epoxy resin, and a suitable curing agent. The acrylate polymerization could be initiated by UV light, followed by a thermal cure for the epoxy reaction. Such systems can combine the rapid curing of acrylates with the excellent adhesion and toughness of epoxies. researchgate.net

The development of these dual-cure and hybrid systems allows for the creation of advanced materials with a precisely controlled network architecture and a unique combination of properties that would be difficult to achieve with a single crosslinking chemistry.

Polymer Performance Research and Advanced Material Design Principles Incorporating 2 Acetoacetoxyethyl Acrylate

Research into Polymer Properties and Their Modulation

The incorporation of 2-Acetoacetoxyethyl acrylate (B77674) into a polymer backbone imparts significant changes to its physical and chemical characteristics. These modifications are primarily driven by the structure of the acetoacetoxyethyl side chain, which influences intermolecular and intramolecular forces, chain packing, and reactivity.

Impact on Polymer Chain Separation and Free Volume

The molecular architecture of a polymer, particularly the size and nature of its side chains, plays a critical role in determining its bulk properties. The pendant acetoacetoxyethyl group is notably bulky. When this group is incorporated into a polymer, it increases the distance between the main polymer chains. This process, known as increasing chain separation, disrupts efficient chain packing.

The consequence of this decreased packing efficiency is an increase in the fractional free volume within the polymer matrix. Free volume refers to the space within a solid or liquid that is not occupied by the polymer molecules themselves. This increase in interstitial space enhances the mobility of the polymer chains, which in turn affects macroscopic properties such as viscosity and glass transition temperature.

Academic Studies on the Influence on Polymer Solution Viscosity and Glass Transition Temperature

Academic and industrial research has consistently shown that the inclusion of acetoacetate-functional monomers like AAEM modifies key physical properties of acrylic polymers. The increase in free volume and chain separation directly leads to a reduction in the viscosity of the polymer in solution. This is a significant advantage in applications like coatings and adhesives, where lower viscosity allows for formulations with higher solids content.

| AAEM Content (wt%) | Glass Transition Temperature (Tg) |

|---|---|

| 0% | +25°C |

| 10% | +15°C |

| 20% | +5°C |

| 30% | -5°C |

Note: Data is illustrative, based on typical findings for AAEM in methyl methacrylate copolymers, demonstrating the general trend.

Investigation of Hydrolytic Stability of Acetoacetyl Moieties in Polymer Systems

The acetoacetyl group is central to the functionality of AAEA, but its ester linkage is susceptible to hydrolysis under certain conditions. Research has shown that this hydrolysis can be a concern during storage or processing, particularly at low pH values (below 3) or elevated temperatures (above 90°C). The hydrolysis of the acetoacetyl moiety results in the formation of hydroxyethyl (B10761427) methacrylate (HEMA) and a β-keto acid. This β-keto acid is unstable and subsequently decomposes into acetone (B3395972) and carbon dioxide.

Despite this potential instability, studies on AAEM in latex polymers have determined that the hydrolysis profile is largely independent of pH within the range typically used for coatings (pH 7–10). This provides a practical window for formulation where the functional group remains stable.

A key strategy to protect the acetoacetyl group against hydrolysis is its reaction with a primary amine, such as ammonia (B1221849), to form a more stable enamine structure. This conversion is often employed in latex binder formulations. In systems with a lower glass transition temperature, the diffusion of ammonia into the binder nanoparticles is facilitated, leading to a higher conversion of the acetoacetoxy moiety to the protective enamine form.

Design of Self-Healing and Responsive Polymeric Materials

The reactivity of the acetoacetyl group makes 2-Acetoacetoxyethyl acrylate a valuable component in the design of "smart" or functional polymers that can respond to environmental stimuli or self-repair after damage.

Dynamic Covalent Bond Integration (e.g., Disulfide Exchange) for Self-Healing

The development of self-healing polymers often relies on the incorporation of dynamic covalent bonds, which can break and reform under specific stimuli, such as heat or light. Disulfide exchange is a widely studied mechanism for creating self-healing and reprocessable cross-linked polymer networks, including those based on acrylates. Upon heating, the disulfide bonds can rearrange, allowing for the renewal of cross-links across a damaged surface and subsequent repair. While the integration of disulfide bonds into acrylate thermosets to achieve self-healing properties is well-established, the specific use of this compound as a comonomer in these particular dynamic disulfide exchange systems is not extensively detailed in the reviewed scientific literature.

pH-Responsive Systems and Controlled Release Mechanisms via Enaminone Linkages

The acetoacetyl group is highly effective for creating pH-responsive systems through the formation of dynamic covalent enaminone linkages. An enaminone is formed when the β-ketoester functionality of the AAEA side chain reacts with a primary amine. This linkage is stable under neutral or basic conditions but is susceptible to cleavage in an acidic environment.

This acid-labile characteristic has been successfully exploited to design nanoparticles for the controlled release of amine-containing molecules. In one such system, a block copolymer containing poly[2-(acetoacetoxy)ethyl methacrylate] was used to conjugate an amine-containing drug model, benzocaine (B179285), via an enaminone bond. These polymer conjugates self-assembled into nanoparticles in an aqueous solution. At a neutral pH of 7.4, the drug remained tethered to the polymer. However, upon exposure to lower pH environments (e.g., pH 6.0 and 5.0), the enaminone linkage hydrolyzed, triggering the release of the benzocaine. The release kinetics were observed to be significantly faster at lower pH values, demonstrating a clear pH-responsive behavior suitable for targeted drug delivery applications.

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 6.0 (%) | Cumulative Release at pH 5.0 (%) |

|---|---|---|---|

| 1 | < 5 | ~15 | ~25 |

| 4 | < 5 | ~30 | ~50 |

| 8 | ~5 | ~45 | ~70 |

| 24 | ~8 | ~65 | > 90 |

Source: Data adapted from studies on benzocaine release from mPEG-b-pAEMA/BNZ nanoparticles.

Development of Smart Sensing Materials (e.g., Ammonia Gas Sensing)

The unique chemical structure of this compound, specifically its β-dicarbonyl group, has been leveraged in the development of advanced smart sensing materials. Research has demonstrated the efficacy of its polymerized form, poly(2-acetoacetoxyethyl methacrylate) (PAAEMA), in the creation of fluorescent thin films for the detection of ammonia gas. polyu.edu.hkresearchgate.net

The sensing mechanism is based on the formation of a supramolecular complex between the β-dicarbonyl aggregates within the PAAEMA latex particles and ammonia. polyu.edu.hkresearchgate.net This interaction results in a distinct material that exhibits strong visible fluorescence when exposed to ultraviolet (UV) light. polyu.edu.hkresearchgate.net The formation of this complex is scientifically validated by a characteristic absorption peak observed at approximately 275 nm in UV-Vis spectra, confirming its applicability for ammonia detection. polyu.edu.hkresearchgate.net

Studies on the surface morphology using Atomic Force Microscopy (AFM) indicate that the gas-sensing capability of PAAEMA thin films is governed by the reversible absorption and desorption of ammonia gas. polyu.edu.hk These films have shown high sensitivity to ammonia, with a rapid response time. polyu.edu.hk

Detailed research findings on the performance of these PAAEMA-based sensors are summarized below.

Table 1: Ammonia Gas Sensing Characteristics of PAAEMA Thin Films

| Parameter | Finding | Source(s) |

|---|---|---|

| Sensing Mechanism | Formation of a fluorescent supramolecular complex between β-dicarbonyl groups and ammonia. | polyu.edu.hk, researchgate.net |

| Detection Method | Strong visible fluorescence under UV light; characteristic absorption peak in UV-Vis spectra. | polyu.edu.hk, researchgate.net |

| Confirmation Peak | ~275 nm | polyu.edu.hk, researchgate.net |

| Response Time | 80 seconds | polyu.edu.hk, researchgate.net |

| Test Condition | Exposure to 54 ppm of ammonia gas concentration. | polyu.edu.hk, researchgate.net |

Development of Functional Coatings and Adhesives with Enhanced Properties

This compound is a functional monomer that significantly enhances the properties of coatings and adhesives through versatile crosslinking chemistry. Its incorporation into acrylic resins leads to improvements in durability, adhesion, and formulation flexibility. chempoint.comgantrade.com

A key advantage of incorporating this compound into polymer systems is the ability to formulate one-pack (1K), self-crosslinkable emulsions that cure at ambient temperatures. gantrade.comgantrade.com This capability eliminates the need for isocyanate-based crosslinkers, offering a more user-friendly and environmentally conscious approach. specialchem.com

The primary ambient temperature cure mechanism involves the reaction of the acetoacetoxy moiety with amines or hydrazides. specialchem.comspecialchem.com Specifically, the active methylene (B1212753) group of the acetoacetate (B1235776) can react with a primary amine to form a stable enamine linkage. When a crosslinker with at least two amine groups, such as a diamine or adipic dihydrazide, is used, a durable crosslinked network is formed as the coating dries at room temperature. gantrade.com This process, often termed keto-hydrazide crosslinking, proceeds after the initial coalescence of emulsion particles, leading to a robust film with enhanced mechanical properties and resistance to various environmental factors. gantrade.com

While crosslinking occurs at room temperature, studies have shown the rate can be relatively slow, but it is considerably enhanced by annealing at elevated temperatures, such as 60°C. researchgate.net This ambient cure technology improves a range of film properties, including:

Hardness researchgate.net

Scrub, stain, and dirt pick-up resistance researchgate.net

Water and chemical resistance gantrade.com

Impact strength and toughness gantrade.com

The incorporation of this compound into polymer formulations has been shown to significantly promote adhesion to a wide variety of substrates. chempoint.comelchemy.com The functional acetoacetoxy group enhances the polymer's ability to bond with different surfaces, making it a valuable component in high-performance coatings and adhesives. elchemy.com

Its effectiveness has been noted on substrates including:

Metals: It provides improved adhesion to metal surfaces, which is critical in industrial and protective coating applications. chempoint.comgantrade.comspecialchem.com

Mineral Substrates: Adhesion to mineral surfaces like concrete and masonry is enhanced. chempoint.com

Wood: It promotes better bonding for wood coatings and adhesives. chempoint.com

This broad-based adhesion enhancement makes it a versatile monomer for formulations intended for automotive, industrial, and architectural applications. elchemy.com

This compound provides significant advantages in the formulation of specialized, environmentally friendly coating systems. Its ability to reduce resin viscosity and participate in various cure chemistries makes it ideal for low Volatile Organic Compound (VOC) technologies. chempoint.comspecialchem.com

UV-Curable Systems: This monomer is utilized in UV-cure applications, where its reactivity allows it to be incorporated into polymer networks upon exposure to UV light. specialchem.com It can be part of hybrid systems, such as waterborne UV-curable polyurethane dispersions, which combine the low VOC benefits of water-based systems with the rapid cure and high performance of UV technology. allnex.com These systems offer excellent hardness, chemical resistance, and productivity. allnex.comcamida.com

Waterborne Systems: Waterborne coatings are a primary application for this compound. elchemy.com It is used to create acrylic emulsions for paints and coatings that use water as the primary solvent, drastically reducing VOC emissions compared to traditional solvent-based paints. kalcor.com These formulations provide excellent surface properties, including gloss and rub resistance, while being easier to apply and clean up. kalcor.com

Low VOC Systems: The monomer's ability to decrease the solution viscosity of resins is a critical feature for developing high-solids, low-VOC coatings. chempoint.comspecialchem.com By lowering the viscosity, the need for volatile solvents is reduced, helping formulators meet stringent environmental regulations without compromising performance. chempoint.com

Table 2: Features of Specialized Coating Formulations with this compound

| Formulation Type | Key Features | Source(s) |

|---|---|---|

| UV-Curable | Rapid cure speed, high hardness, excellent chemical resistance, can be used in 100% solids or waterborne UV systems. | specialchem.com, allnex.com, camida.com |

| Waterborne | Significantly reduced VOC emissions, easy application and cleanup, excellent gloss and rub resistance. | elchemy.com, kalcor.com |

| Low VOC / High-Solids | Decreases resin solution viscosity, allowing for higher solids content and reduced solvent demand. | chempoint.com, specialchem.com |

Integration in Nanomaterials and Hybrid Composites

The functional groups of this compound make it an effective component for creating advanced composite materials, particularly in the development of hybrid organic-inorganic systems.

Research has successfully demonstrated the use of this compound's methacrylate counterpart as a surface modifier for inorganic nanoparticles, specifically nanocrystalline tetragonal zirconium dioxide (ZrO2). researchgate.net In these hybrid systems, the monomer acts as a coupling agent or copolymer, bridging the interface between the inorganic nanoparticle and the organic polymer matrix. researchgate.net

In one study, ZrO2 nanoparticles synthesized via a hydrothermal method were surface-modified with 2-acetoacetoxyethyl methacrylate. researchgate.net This modification resulted in a hybrid nanomaterial suitable for optical applications. researchgate.net The modification was confirmed by changes in particle size and spectroscopic analysis. researchgate.net The integration of nanoparticles like ZrO2 into a polymer matrix can enhance mechanical properties such as hardness and scratch resistance in coatings. haw-hamburg.de

Table 3: Properties of ZrO2 and Surface Modified ZrO2/Acrylate Hybrid Nanoparticles

| Property | Unmodified ZrO2 | Acrylate-Modified ZrO2 | Source(s) |

|---|---|---|---|

| Average Particle Size | 6.22 nm | 14.7 nm | researchgate.net |

| Crystalline Phase | Tetragonal | Tetragonal | researchgate.net |

| Maximum UV Absorption Peak | 215 nm | 225 nm | researchgate.net |

Self-Assembly of Polymeric Micelles and Nanogels for Encapsulation and Delivery Systems

The incorporation of this compound (AAEM), also known as 2-(acetoacetoxy)ethyl methacrylate (AEMA), into amphiphilic block copolymers provides a versatile platform for the creation of advanced encapsulation and delivery systems through self-assembly. nih.gov In selective solvents, these copolymers spontaneously organize into well-defined core-shell nanostructures, such as polymeric micelles, which are recognized as highly promising drug delivery vehicles due to their capacity for high drug loading and potential for long circulation times in the bloodstream. nih.gov

A notable application of this is the development of pH-responsive polymeric micelles for the targeted delivery of therapeutic agents. nih.gov Researchers have synthesized block copolymers containing AAEM, such as poly[polyethylene glycol methacrylate-co-2-(acetoacetoxy)ethyl methacrylate]-b-poly[2-(dimethylamino)ethyl methacrylate] [P(PEGMA-co-AEMA)-b-PDMAEMA]. nih.gov These copolymers self-assemble into micelles that exhibit excellent stability and intelligent response to pH changes. nih.gov In a neutral environment (pH 7.4), similar to that of normal physiological conditions, the micelles remain stable and retain their encapsulated cargo. However, upon reaching an acidic environment (pH 5.0), characteristic of tumor tissues, the micelle structure is disrupted, triggering an accelerated release of the encapsulated drug. nih.govnih.gov

A study focusing on the delivery of curcumin (B1669340) demonstrated the efficacy of this system. The reversible cross-linking of the micellar shell provided high stability against dilution. nih.gov The system showed a slow, sustained drug release at pH 7.4 (12.36% over 108 hours), while a much faster release (42.36%) was observed at pH 5.0. nih.gov This pH-sensitive behavior is crucial for smart drug delivery systems, ensuring the payload is released preferentially at the target site. nih.govnih.gov

Table 1: Performance Characteristics of P(PEGMA-co-AEMA)-b-PDMAEMA Micelles for Curcumin Delivery

| Copolymer Composition | Critical Micelle Concentration (CMC) (mg mL⁻¹) | Drug Loading Capacity (%) | Entrapment Efficiency (%) |

|---|---|---|---|

| P(PEGMA₉-co-AEMA₆)-b-PDMAEMA₁₀ | 0.0041 | 13.86 | 97.03 |

Beyond spherical micelles, the acetoacetyl functionality of AAEM is instrumental in forming nanogels. Nanogels are nano-sized, three-dimensional networks composed of hydrophilic polymers that are highly cross-linked. nih.gov They can absorb large amounts of water or biological fluids while maintaining their structure, making them ideal for encapsulating both hydrophilic and hydrophobic therapeutic agents. The reactive acetoacetoxy group in AAEM can participate in cross-linking reactions, which are essential for forming the stable, covalent network structure of the nanogel. researchgate.net This allows for the design of robust delivery vehicles that can protect sensitive drugs and control their release. nih.gov

Nanocomposite Development for Specific Environmental Applications (e.g., Formaldehyde (B43269) Removal)

The unique reactivity of the acetoacetyl group makes this compound a valuable monomer for developing functional nanocomposites for environmental applications, particularly for the removal of indoor air pollutants like formaldehyde. google.com Formaldehyde is a known carcinogen, and there is a significant need for effective materials that can reduce its concentration in indoor environments. google.com

Polymers incorporating AAEM can be formulated into coating compositions that actively scavenge formaldehyde from the air. google.com The mechanism relies on the reaction of the active methylene group in the acetoacetyl functionality with aldehydes, such as formaldehyde. eastman.com This reaction forms a stable carbon-carbon bond, effectively and permanently removing the harmful volatile organic compound (VOC) from the environment. eastman.com

Research has focused on creating paint and coating composites that contain polymerized AAEM as a functional material for absorbing formaldehyde. google.com These coatings act as a sink for ambient formaldehyde, improving indoor air quality. The acetoacetyl group exists in tautomeric equilibrium between a keto and an enol form. eastman.com The active methylene group of the keto form is highly reactive toward formaldehyde at ambient temperatures, making it an ideal choice for coatings used in residential and commercial buildings. eastman.com

Furthermore, the use of AAEM in polymer synthesis offers an additional environmental benefit by providing an alternative to formaldehyde-releasing crosslinkers, such as N-hydroxymethyl acrylamide. google.com By replacing these traditional monomers, AAEM-based polymers help create coating systems that are inherently formaldehyde-free while also possessing the capability to actively remove it from the surrounding environment. google.com This dual-functionality positions AAEM as a key component in the design of advanced, environmentally friendly materials.

Advanced Characterization and Analytical Methodologies in 2 Acetoacetoxyethyl Acrylate Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in the study of AAEA, offering non-destructive and detailed information about its chemical structure and behavior in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Content and Hydrolysis Profile Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of AAEA monomer content and for studying its hydrolysis profile. In studies of the closely related 2-Acetoacetoxyethyl methacrylate (B99206) (AAEM), 1H NMR spectroscopy has been effectively used to monitor the stability of the acetoacetate (B1235776) group.

The hydrolysis of the acetoacetate group is a critical factor in the stability and performance of polymers derived from AAEA. Research on AAEM has shown that its hydrolysis profile is largely independent of the pH in the range of 7 to 10, which is a common range for many coatings applications. researchgate.netepa.gov This stability is crucial for ensuring the long-term performance of the resulting materials. NMR studies can quantify the extent of hydrolysis by observing the disappearance of characteristic peaks of the acetoacetate group and the appearance of new peaks corresponding to the hydrolysis products. For instance, the hydrolysis of the acetoacetate moiety leads to the formation of a β-keto acid, which can subsequently decompose. researchgate.net

A typical 1H NMR spectrum of a polymer containing acetoacetoxyethyl functionality would exhibit characteristic signals for the various protons in the molecule. The table below illustrates the expected chemical shifts for the key protons in a polymer derived from AAEA.

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| -CH3 (acetyl group) | ~2.2 |

| -CH2- (methylene of acetoacetate) | ~3.5 |

| -O-CH2-CH2-O- (ethyl group) | ~4.3 |

| -CH=CH2 (acrylate vinyl protons) | 5.8 - 6.4 |

By integrating the signals corresponding to the acetoacetate group and comparing them to a stable internal standard or other non-hydrolyzable protons in the polymer backbone, the monomer content and the extent of hydrolysis can be accurately determined over time and under various conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Crosslinking Reaction Kinetics

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for monitoring the kinetics of crosslinking reactions involving the acetoacetate functionality of AAEA. The crosslinking of AAEA-containing polymers often involves the reaction of the acetoacetate group with a suitable crosslinking agent, such as a diamine, to form an enamine.

FTIR spectroscopy allows for real-time monitoring of the disappearance of the characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the products. The kinetics of the crosslinking reaction between acetoacetate-functionalized polymers and diamines have been studied using FTIR. The decrease in the intensity of the carbonyl absorption bands of the acetoacetate group (typically around 1720 cm-1 and 1650 cm-1) and the appearance of a new band corresponding to the C=C-N stretching of the enamine linkage can be monitored over time. researchgate.net

The data obtained from FTIR analysis can be used to determine the reaction rate constants and to understand the influence of various factors, such as temperature and catalyst concentration, on the crosslinking process.

| Functional Group | Characteristic FTIR Absorption Band (cm-1) | Change During Crosslinking |

|---|---|---|

| C=O (keto group of acetoacetate) | ~1720 | Decreases |

| C=O (ester group of acetoacetate) | ~1650 | Decreases |

| C=C-N (enamine) | Varies | Increases |

This kinetic information is vital for optimizing curing conditions and ensuring the desired properties of the final crosslinked material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties of Composites

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the optical properties of composites that incorporate AAEA-based polymers. While AAEA itself does not have strong absorption in the visible region, its polymers can be used as matrices for various fillers and nanoparticles, and UV-Vis spectroscopy can assess the transparency and UV-shielding capabilities of the resulting composites.

For instance, when nanoparticles are embedded in a polymer matrix, the UV-Vis spectrum can reveal information about the dispersion of the nanoparticles and their effect on the optical clarity of the composite. nih.gov The transmittance and absorbance of the composite films can be measured over a range of wavelengths. High transmittance in the visible region is desirable for applications requiring optical clarity. quora.comresearchgate.net

Furthermore, the incorporation of certain nanoparticles can impart UV-shielding properties to the composite, which can be quantified by a decrease in transmittance in the UV region of the spectrum. nih.gov The bandgap energy of the composite material, which is an important parameter for optical and electronic applications, can also be estimated from the UV-Vis absorption data. nih.gov

| Optical Property | Measurement | Significance |

|---|---|---|

| Transmittance | Percentage of light passing through the material | Indicates optical clarity |

| Absorbance | Amount of light absorbed by the material | Relates to color and UV-shielding |

| Bandgap Energy | Calculated from the absorption edge | Determines the electronic and optical properties |

Chromatographic Methods for Molecular Weight and Composition Analysis

Chromatographic techniques are essential for separating and analyzing the components of AAEA-based polymers, providing crucial information about their molecular weight distribution and composition.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique used to determine the molecular weight distribution of polymers derived from AAEA. SEC separates polymer molecules based on their hydrodynamic volume in solution. researchsolutions.com Larger molecules elute from the chromatography column faster than smaller molecules.

The molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), are critical parameters that influence the physical and mechanical properties of the polymer. By monitoring the molecular weight distribution, researchers can control the polymerization process to achieve the desired polymer architecture.

A typical SEC analysis of an AAEA-based polymer would provide a chromatogram from which the molecular weight parameters can be calculated.

| Parameter | Description | Impact on Polymer Properties |

|---|---|---|

| Mn (Number-Average Molecular Weight) | Total weight of all polymer molecules divided by the number of molecules. | Influences properties like brittleness and colligative properties. |

| Mw (Weight-Average Molecular Weight) | Average that takes into account the weight of each polymer molecule. | Relates to properties like toughness and viscosity. |

| PDI (Polydispersity Index) | Ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A PDI of 1 indicates a monodisperse polymer, while higher values indicate a broader distribution. |

Gas Chromatography (GC) for Volatile Byproduct Monitoring in Hydrolysis Studies

Gas Chromatography (GC) is a valuable analytical technique for identifying and quantifying volatile byproducts that may be formed during the hydrolysis of AAEA-containing polymers. The hydrolysis of the acetoacetate group can lead to the formation of a β-keto acid, which is often unstable and can decarboxylate to produce volatile organic compounds (VOCs). researchgate.net

In the case of polymers containing acetoacetoxyethyl functionality, hydrolysis can lead to the formation of acetoacetic acid, which can then decompose to form acetone (B3395972) and carbon dioxide. researchgate.netquora.com GC, particularly when coupled with a mass spectrometer (GC-MS), can be used to separate and identify these volatile byproducts in the headspace of a reaction mixture or from a polymer sample that has been subjected to hydrolytic conditions.

Monitoring the formation of these volatile byproducts provides further evidence of the hydrolysis mechanism and can be used to assess the long-term stability of the polymer under various environmental conditions.

| Volatile Byproduct | Origin | Analytical Method |

|---|---|---|

| Acetone | Decomposition of the β-keto acid formed during hydrolysis. researchgate.net | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Carbon Dioxide | Decomposition of the β-keto acid formed during hydrolysis. researchgate.net | Gas Chromatography with a thermal conductivity detector (GC-TCD) |

Thermal Analysis Techniques for Polymer Transitions and Stability

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. In the study of polymers containing 2-acetoacetoxyethyl acrylate (B77674) (AAEA), these methods are indispensable for characterizing phase transitions, thermal stability, and the effects of crosslinking. The following sections detail the application of key thermal analysis techniques in research involving AAEA and its closely related analogues.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Determination